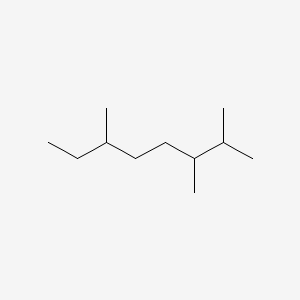

2,3,6-Trimethyloctane

Descripción

Contextualizing 2,3,6-Trimethyloctane within Hydrocarbon Systems

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. lookchem.comnist.gov It is a structural isomer of undecane (B72203), meaning it shares the same molecular formula but has a different atomic arrangement. nist.govchemicals.co.ukopentextbc.ca Its structure consists of an eight-carbon main chain (octane) with three methyl (CH₃) groups attached as branches at the second, third, and sixth carbon positions. quora.comaskfilo.com

This branching distinguishes it from linear alkanes and other isomers of undecane, influencing its physical and chemical properties. opentextbc.ca Alkanes, characterized by single covalent bonds between carbon atoms, are relatively stable and unreactive. chemicals.co.ukoit.edu However, the specific architecture of branched isomers like this compound is crucial in determining their behavior in various chemical systems, from fuel combustion to complex organic synthesis. thoughtco.comyoutube.com This compound has been identified as a volatile component in some natural products, such as fermented tea, and is also found in certain aviation fuels. researchgate.netncat.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄ lookchem.comnist.gov |

| Molecular Weight | 156.31 g/mol lookchem.com |

| Boiling Point | 180.3 °C at 760 mmHg lookchem.comchemsrc.com |

| Density | 0.739 g/cm³ lookchem.comchemsrc.com |

| Flash Point | 56.8 °C lookchem.com |

| Refractive Index | 1.4191 lookchem.com |

| CAS Number | 62016-33-5 lookchem.comnist.gov |

This table is populated with data from multiple sources. lookchem.comnist.govchemsrc.com

Significance of Branched Alkanes in Contemporary Chemical Science

Branched alkanes are of paramount importance, particularly in the petroleum and chemical industries. thoughtco.com Their structural variations have a direct impact on key physical properties like boiling point and density. masterorganicchemistry.comquora.com Generally, increased branching leads to lower boiling points compared to linear alkanes of the same carbon number because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. youtube.commasterorganicchemistry.com

One of the most critical applications of branched alkanes is in fuels. thoughtco.comyoutube.com The octane (B31449) rating of gasoline, a measure of its resistance to knocking or premature detonation in an engine, is significantly improved by the presence of highly branched hydrocarbons. thoughtco.comtandfonline.com The process of catalytic isomerization is used in refineries to convert low-octane, straight-chain alkanes into their high-octane, branched isomers. thoughtco.comtandfonline.comtandfonline.com

Beyond fuels, branched alkanes serve as important intermediates and building blocks in organic synthesis. plymouth.ac.uk The creation of specific, highly branched structures is a target of synthetic chemistry for producing complex molecules and advanced materials. plymouth.ac.ukstackexchange.com Their defined structures also make them useful as reference compounds in the study of hydrocarbon reactions and physical properties.

Overview of Research Trajectories for Alkane Isomers

Current research on alkane isomers is dynamic and multifaceted, driven by the need for more efficient and sustainable chemical processes. A major focus is the development of novel catalysts for alkane isomerization. tandfonline.combohrium.com Scientists are engineering catalysts, such as zeolites and bimetallic systems, that can operate at lower temperatures and with higher selectivity to produce desired branched isomers while minimizing undesirable side reactions like cracking (breaking of C-C bonds). tandfonline.combohrium.comwhiterose.ac.uk The mechanism of these reactions often involves carbenium ion intermediates on acidic catalyst sites. tandfonline.comtandfonline.com

Another significant research area is the development of advanced synthetic methodologies to construct complex branched alkanes with high precision. plymouth.ac.ukstackexchange.com This allows for the creation of new molecules for materials science and for studying the fundamental relationships between molecular structure and properties. plymouth.ac.uk

Furthermore, computational chemistry and thermodynamic modeling play a crucial role in modern research. acs.orgresearchgate.net Scientists use theoretical models to predict the properties and phase behavior of alkane isomers, which helps in designing separation processes and understanding the effect of molecular architecture on thermodynamic properties. acs.orgresearchgate.net Studies also investigate the presence and distribution of various alkane isomers in natural sources and petroleum derivatives, linking molecular complexity to their relative abundance. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₂₄ |

| 3,4,5-trimethyloctane | C₁₁H₂₄ |

| Benzene | C₆H₆ |

| Butane | C₄H₁₀ |

| Ethane | C₂H₆ |

| Hexane (B92381) | C₆H₁₄ |

| Isobutane (B21531) | C₄H₁₀ |

| Isopentane | C₅H₁₂ |

| Methane | CH₄ |

| Neopentane | C₅H₁₂ |

| Pentane (B18724) | C₅H₁₂ |

| Propane | C₃H₈ |

| Squalane | C₃₀H₆₂ |

| Triacontane | C₃₀H₆₂ |

Structure

3D Structure

Propiedades

Número CAS |

62016-33-5 |

|---|---|

Fórmula molecular |

C11H24 |

Peso molecular |

156.31 g/mol |

Nombre IUPAC |

2,3,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |

Clave InChI |

MNFBUNLEXRMWOY-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CCC(C)C(C)C |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for 2,3,6 Trimethyloctane

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the construction of a precise carbon skeleton like that of 2,3,6-trimethyloctane necessitates a multi-step approach, often involving the creation of new carbon-carbon bonds through nucleophilic addition reactions, followed by functional group manipulations to yield the final saturated alkane.

A plausible and illustrative laboratory synthesis of this compound can be designed using the Grignard reaction, a powerful tool for forming carbon-carbon bonds. This method involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl compound. libretexts.org

A potential multi-step synthesis is outlined below:

Step 1: Grignard Reagent Formation

The synthesis would begin with the formation of a Grignard reagent from an appropriate alkyl halide. For instance, sec-butylmagnesium bromide could be prepared by reacting 2-bromobutane (B33332) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). tcichemicals.com

Step 2: Nucleophilic Addition to a Ketone

The prepared Grignard reagent would then be reacted with a suitable ketone to assemble the carbon backbone. In this proposed synthesis, 4-methyl-2-pentanone (B128772) would serve as the electrophile. The nucleophilic sec-butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. researchgate.net Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the tertiary alcohol, 2,4,6-trimethyl-4-octanol.

Step 3: Dehydration of the Tertiary Alcohol

The tertiary alcohol is then subjected to an acid-catalyzed dehydration to introduce a double bond. youtube.com This elimination reaction typically follows an E1 mechanism, proceeding through a carbocation intermediate. According to Zaitsev's rule, the major product will be the most substituted and stable alkene. In this case, multiple alkene isomers could be formed, including 2,4,6-trimethyl-3-octene and 2,4,6-trimethyl-4-octene.

Step 4: Catalytic Hydrogenation

The final step is the catalytic hydrogenation of the alkene mixture. libretexts.org This reaction involves treating the unsaturated hydrocarbons with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). brainly.comyoutube.com The hydrogenation reduces the carbon-carbon double bond to a single bond, yielding the desired saturated alkane, this compound.

A summary of this proposed synthetic pathway is presented in the table below.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 2-Bromobutane | Mg, anhydrous ether | sec-Butylmagnesium bromide | Grignard reagent formation |

| 2 | 4-Methyl-2-pentanone, sec-Butylmagnesium bromide | 1. Anhydrous ether 2. H₃O⁺ | 2,4,6-Trimethyl-4-octanol | Nucleophilic addition |

| 3 | 2,4,6-Trimethyl-4-octanol | H₂SO₄ or H₃PO₄, heat | Mixture of alkene isomers | Dehydration (Elimination) |

| 4 | Alkene mixture | H₂, Pd/C catalyst | This compound | Catalytic Hydrogenation |

The synthesis of specific branched alkane isomers like this compound highlights the importance of retrosynthetic analysis in organic chemistry. The chosen pathway is one of several possibilities. For example, alternative disconnections of the target molecule could lead to different Grignard reagents and carbonyl precursors. The key to a successful targeted synthesis is the strategic formation of carbon-carbon bonds to build the desired molecular framework, followed by the removal of functional groups to afford the final alkane. The challenge in such syntheses is often controlling regioselectivity and stereoselectivity, although for an acyclic alkane like this compound, stereoisomerism is a factor to consider due to the presence of chiral centers.

Industrial Formation and Transformation Processes

In an industrial context, this compound is not typically produced as a primary product. Instead, it may be formed as a minor component in complex hydrocarbon mixtures, such as alkylate, which is a high-octane gasoline blending stock. nih.gov

Catalytic alkylation in petroleum refining is a process that combines light olefins (such as propylene, butenes, and pentenes) with isobutane (B21531) to produce a mixture of highly branched, high-octane paraffinic hydrocarbons. researchgate.net While the primary targets of this process are typically trimethylpentanes and dimethylhexanes, a multitude of other isomers, including C9 to C12 hydrocarbons, are also formed. nih.gov

The formation of a C11 compound like this compound would likely involve the reaction of isobutane with a C7 olefin, or a combination of smaller olefins and subsequent isomerization and cracking reactions. For instance, the alkylation of isobutane with C4 or C5 olefins can lead to the formation of larger carbocation intermediates through oligomerization, which can then undergo further reactions to produce a wide distribution of isomers. researchgate.netgoogle.com

The chemistry of industrial alkylation is based on the principles of Friedel-Crafts alkylation, which involves the generation of carbocation intermediates that act as electrophiles. researchgate.net In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), an olefin is protonated to form a carbocation. This carbocation can then alkylate an isoparaffin, like isobutane, through a series of steps involving hydride transfer.

The mechanism is complex and involves a chain reaction:

Initiation: Protonation of an olefin by the acid catalyst to form a secondary or tertiary carbocation.

Propagation:

The carbocation can react with an isobutane molecule via hydride transfer to form a more stable tert-butyl cation and a saturated alkane.

The tert-butyl cation can then react with another olefin molecule to form a larger carbocation (e.g., a C8 carbocation from isobutane and butene).

This larger carbocation can then undergo hydride transfer with another isobutane molecule to produce a branched alkane (the alkylate product) and regenerate the tert-butyl cation, which continues the chain.

However, numerous side reactions occur, leading to a complex product mixture. These include:

Isomerization: Carbocations can rearrange via hydride and methyl shifts to form more stable isomers. This is a key process in the formation of highly branched structures.

Oligomerization: Olefins can react with each other to form larger olefins, which can then be alkylated or cracked.

Cracking: Larger carbocations can break down into smaller carbocations and olefins.

The formation of this compound would be a result of these complex and competing reaction pathways.

The distribution of isomers in the alkylate is highly dependent on the catalyst system and the reaction conditions.

Catalyst Systems:

Liquid Acids: Sulfuric acid and hydrofluoric acid are the traditional catalysts used in industrial alkylation. The strength of the acid affects the rate of reaction and the extent of side reactions.

Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as more environmentally friendly alternatives. lidsen.com The pore structure and acidity of these catalysts can influence the size and shape of the molecules that are formed, potentially offering better control over the isomer distribution. lidsen.com

Reaction Conditions: The table below summarizes the key reaction conditions and their influence on the distribution of isomers in catalytic alkylation.

| Reaction Condition | Effect on Isomer Distribution |

| Temperature | Lower temperatures generally favor the desired alkylation reactions over side reactions like oligomerization and cracking, leading to a higher quality alkylate with a higher proportion of the most desirable isomers. lidsen.com |

| Isobutane-to-Olefin Ratio | A high ratio of isobutane to olefin is crucial to suppress olefin polymerization and promote the desired alkylation pathway, resulting in a higher yield of branched alkanes. nih.gov |

| Acid Strength/Catalyst Acidity | The acidity of the catalyst influences the carbocation chemistry. Stronger acids can promote more extensive isomerization, potentially leading to a greater variety of branched isomers. lidsen.com |

| Mixing/Mass Transfer | Efficient mixing is essential in liquid acid catalyzed processes to ensure good contact between the hydrocarbon and acid phases, which can affect the selectivity of the reaction. |

The complex interplay of these factors determines the final composition of the alkylate, within which this compound may exist as one of many highly branched C11 isomers.

Formation during Fluid Catalytic Cracking (FCC) of Heavy Hydrocarbons

Fluid catalytic cracking is a cornerstone of modern petroleum refining, designed to convert high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable gasoline, olefinic gases, and other products. digitalrefining.compsu.edu The formation of branched alkanes like this compound is a consequence of the intricate reaction network that occurs within the FCC unit.

The core of the FCC process lies in the catalytic activity of zeolites, which are crystalline aluminosilicates with a porous structure and strong acid sites. nih.gov The cracking of large hydrocarbon molecules is initiated by the formation of carbocations on these acid sites. psu.edu The subsequent reactions leading to the formation of smaller, more branched alkanes are dominated by β-scission and hydride transfer mechanisms.

β-Scission: This is the primary cracking reaction where a C-C bond is broken at the beta position relative to the positively charged carbon atom of a carbocation. This results in the formation of an olefin and a smaller carbocation. nih.govresearchgate.net The stability of the resulting carbocation influences the rate of β-scission, with reactions favoring the formation of more stable tertiary and secondary carbocations.

The formation of a highly branched C11 isomer like this compound in the FCC process would involve a series of these reactions. Larger paraffinic or naphthenic molecules from the feedstock would first crack into smaller fragments. These fragments, in the form of carbocations, can then undergo isomerization to form more stable branched structures. Subsequent hydride transfer reactions would then saturate these branched carbocations to yield the final alkane product.

Table 1: Key Reactions in the Formation of Branched Alkanes during FCC

| Reaction | Description | Role in this compound Formation |

| Protonation | An alkane or alkene from the feed reacts with a Brønsted acid site on the zeolite to form a carbocation. | Initiates the cracking and isomerization cascade. |

| β-Scission | A carbocation cleaves at the β-position, yielding a smaller olefin and a new carbocation. | Breaks down large feedstock molecules into smaller fragments that can eventually form C11 isomers. |

| Isomerization | The carbon skeleton of a carbocation rearranges to a more stable, branched isomer. | Crucial for the formation of the trimethyl-branched structure of this compound. |

| Hydride Transfer | A carbocation abstracts a hydride ion from an alkane, forming a saturated alkane and a new carbocation. | Terminates the branching process for a specific molecule, leading to the stable this compound. |

The specific isomer distribution of the products from FCC is heavily influenced by the shape selectivity of the zeolite catalyst used. osti.gov Zeolites like ZSM-5, which have a medium pore size, can be added to the main FCC catalyst (typically a Y-zeolite) to enhance the production of certain desired products. rsc.org

The pore structure of ZSM-5 imposes steric constraints on the molecules that can enter and the transition states that can be formed within its channels. umass.edu This "restricted transition state" shape selectivity favors the formation of less bulky, more compact isomers. While very large molecules cannot enter the pores of ZSM-5, the smaller olefins produced by the primary cracking catalyst can diffuse into the ZSM-5 and undergo further reactions. This can lead to an enrichment of certain branched isomers in the final product stream. For a C11 alkane, the formation of a specific isomer like this compound would be influenced by how well its precursors and the transition states leading to its formation fit within the zeolite pores.

Production within Fischer-Tropsch Synthesis Product Mixtures

Fischer-Tropsch (FT) synthesis is a process for the production of liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). mdpi.comresearchgate.net The product of FT synthesis is a complex mixture of paraffins, olefins, and oxygenated compounds with a wide range of chain lengths. mdpi.com The formation of branched isomers like this compound is a known, though often minor, aspect of this process.

The mechanism of FT synthesis involves the stepwise addition of C1 units to a growing hydrocarbon chain on the surface of a catalyst, typically based on iron or cobalt. osti.gov The generally accepted mechanism involves the formation of methylene (B1212753) (CH2) intermediates from CO and H2, which then polymerize.

Branching in the hydrocarbon chain can occur through several proposed mechanisms, including the incorporation of non-terminal carbon atoms into the growing chain or the secondary isomerization of initially formed linear products. The degree of branching is influenced by catalyst formulation, reaction conditions (temperature, pressure, and H2/CO ratio), and the type of reactor used. frontiersin.org For instance, iron-based catalysts tend to produce more branched isomers than cobalt-based catalysts.

The product distribution of FT synthesis can be broadly described by the Anderson-Schulz-Flory (ASF) model, which predicts the relative amounts of different chain length hydrocarbons. rsc.org However, the ASF model does not account for the formation of different isomers for a given carbon number.

Detailed analysis of FT products reveals the presence of a variety of branched isomers. scilit.comscirp.org The distribution of these isomers is not random and is influenced by the stability of the intermediate species on the catalyst surface. For C11 alkanes, this would include a range of mono-, di-, and trimethyl-substituted isomers. The specific concentration of this compound in the FT product stream would depend on the specific process conditions and catalyst used.

Table 2: Factors Influencing Isomer Distribution in Fischer-Tropsch Synthesis

| Factor | Influence on Branching |

| Catalyst | Iron-based catalysts generally produce more branched isomers than cobalt-based catalysts. Promoters can also affect selectivity. |

| Temperature | Higher temperatures can favor the formation of branched products, but also increase the production of lighter hydrocarbons. |

| Pressure | Higher pressures generally lead to longer hydrocarbon chains and may suppress branching. |

| H2/CO Ratio | A lower H2/CO ratio can sometimes favor the formation of branched isomers. |

Isomerization and Hydrocracking Mechanisms

Once formed, or as part of a dedicated process to improve fuel properties, branched alkanes like this compound can undergo further reactions such as isomerization and hydrocracking. mdpi.com These processes are typically carried out over bifunctional catalysts that have both metal and acid sites. researchgate.net

Isomerization: This process rearranges the carbon skeleton of an alkane to form a different isomer. chalmers.se The mechanism involves the dehydrogenation of the alkane to an alkene on the metal site, followed by the protonation of the alkene on an acid site to form a carbocation. This carbocation can then undergo skeletal rearrangement to a more stable, often more branched, isomer. The isomerized carbocation is then deprotonated to an alkene, which is subsequently hydrogenated back to an alkane on the metal site. The isomerization of this compound could lead to other C11 isomers.

Hydrocracking: This process involves the cracking of alkanes in the presence of hydrogen. researchgate.net Similar to isomerization, it proceeds through a bifunctional mechanism involving dehydrogenation, protonation, and cracking of the resulting carbocation via β-scission. The resulting smaller fragments are then hydrogenated. Highly branched alkanes like this compound can be more susceptible to hydrocracking than their linear or less-branched counterparts, particularly at higher temperatures.

Catalytic Isomerization of Less Stable Alkane Precursors

Catalytic isomerization is a refining process that structurally transforms linear or lightly branched alkanes into more highly branched isomers with the same carbon number. mdpi.com This process is crucial for increasing the octane (B31449) number of gasoline stocks. The formation of this compound would typically involve the isomerization of a less branched undecane (B72203) (C11) precursor. The reaction is generally performed using a bifunctional catalyst, which possesses both metal sites for hydrogenation-dehydrogenation and acid sites for skeletal rearrangement. walshmedicalmedia.com

The core mechanism of alkane isomerization on acid or bifunctional catalysts proceeds through carbenium ion intermediates. tandfonline.com These positively charged hydrocarbon species are highly reactive and prone to structural rearrangement to form more stable configurations.

The catalytic cycle on a bifunctional catalyst can be summarized in the following steps:

Dehydrogenation: The precursor alkane (e.g., n-undecane) is first dehydrogenated on a metal site (commonly platinum) to form an alkene. researchgate.net

Carbenium Ion Formation: The resulting alkene migrates to an acidic site on the catalyst support (e.g., a zeolite), where it is protonated to form a carbenium ion. researchgate.net

Skeletal Rearrangement: The carbenium ion undergoes a series of rapid skeletal rearrangements to form a more stable tertiary carbenium ion. taylorandfrancis.com This process occurs through mechanisms such as hydride shifts and, crucially for branching, alkyl shifts (specifically methyl shifts). tandfonline.comstackexchange.com For instance, a secondary carbenium ion can rearrange via a methyl shift through a protonated cyclopropane (B1198618) intermediate to create a tertiary carbocation, leading to a branched structure. u-szeged.hu Multiple successive shifts can lead to the formation of a complex isomer like this compound.

Isomer Deprotonation: The rearranged, more stable carbenium ion is deprotonated at the acid site to form a branched alkene (an iso-olefin).

Hydrogenation: The iso-olefin migrates back to a metal site where it is hydrogenated, yielding the final branched alkane product, such as this compound. researchgate.net

These carbenium ion rearrangements are not only central to isomerization but can also initiate undesired side reactions like cracking if not properly controlled. tandfonline.com

Hydrogen plays a multifaceted role in the isomerization process. While it is consumed in the final hydrogenation step, it is also integral to the propagation of the catalytic cycle through hydrogen transfer reactions, specifically hydride transfer. taylorandfrancis.com

In the chain propagation step, a rearranged carbenium ion can abstract a hydride ion (H⁻) directly from a feed alkane molecule. tandfonline.com This reaction has two important outcomes:

It forms the desired iso-alkane product.

It generates a new carbenium ion from the feed alkane, which can then enter the isomerization cycle. tandfonline.com

This process, represented as iso-R⁺ + n-RH ⇌ iso-RH + n-R⁺, allows the catalytic cycle to continue without each alkane molecule needing to proceed through the initial dehydrogenation step. researchgate.net The presence of hydrogen pressure also helps to suppress coke formation on the catalyst surface by hydrogenating coke precursors, thereby extending the catalyst's life. psu.edu

The distribution of products in an isomerization reaction is governed by the principles of thermodynamic and kinetic control. wikipedia.org The choice between these regimes is primarily dictated by reaction conditions, especially temperature. walshmedicalmedia.comjackwestin.com

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach chemical equilibrium. Under these conditions, the product distribution is determined by the relative thermodynamic stability of the isomers. wikipedia.orgmasterorganicchemistry.com Highly branched alkanes, such as this compound, are generally more stable than their linear or less-branched counterparts. Therefore, thermodynamic control favors a higher yield of these desired products. walshmedicalmedia.com

Kinetic Control: At lower temperatures, reactions are effectively irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. jackwestin.commasterorganicchemistry.com The product that is formed via the lowest activation energy pathway will predominate. fiveable.me This may not always be the most stable isomer.

Alkane isomerization reactions are typically exothermic, meaning lower temperatures favor the equilibrium position of the more stable, highly branched isomers. walshmedicalmedia.com However, sufficient thermal energy is required to overcome the activation barriers for the reaction to proceed at a practical rate. This creates a necessary balance: the temperature must be high enough for a viable reaction rate but low enough to favor the thermodynamically stable, multi-branched products. walshmedicalmedia.com

Table 1: Illustrative Effect of Temperature on Isomer Distribution for C11 Alkanes

| Temperature | Control Regime | Relative Yield of n-Undecane | Relative Yield of Monobranched Isomers | Relative Yield of Multibranched Isomers (e.g., this compound) |

|---|---|---|---|---|

| Low (e.g., 150°C) | Kinetic | High (low conversion) | Moderate | Low |

| Moderate (e.g., 250°C) | Mixed/Thermodynamic | Low | Moderate | High |

| High (e.g., 400°C) | Thermodynamic (with cracking) | Very Low | Low (cracked) | Moderate (cracking competes) |

Note: This table is illustrative of general principles in alkane isomerization. Actual yields depend on the specific catalyst, pressure, and feedstock.

Hydrocracking Reactions of Branched Alkanes

Hydrocracking is a versatile refinery process that combines catalytic cracking and hydrogenation to break down large, complex hydrocarbon molecules into smaller, higher-value products like gasoline, kerosene, and diesel fuel. wikipedia.org While often used on heavy petroleum fractions, hydrocracking of larger branched alkanes (e.g., C15-C20) can be tailored to produce specific smaller isoalkanes in the C8-C12 range, including this compound. This process typically uses a bifunctional catalyst under high pressure and temperature. wikipedia.orgyoutube.com

The fundamental mechanism of C-C bond cleavage in hydrocracking also proceeds via carbenium ion intermediates. The reaction sequence is as follows:

A large alkane is dehydrogenated to an alkene on a metal site and subsequently protonated on an acid site to form a carbenium ion.

The carbenium ion can undergo isomerization to form a more stable tertiary carbocation.

The key cracking step is β-scission , where a C-C bond at the beta position relative to the positively charged carbon atom breaks. taylorandfrancis.com This cleavage results in the formation of a smaller olefin and a new, smaller carbenium ion.

The newly formed carbenium ion can continue to react (isomerize or crack further) or can abstract a hydride to become a saturated isoalkane.

The olefin product is hydrogenated on the metal sites of the catalyst to form a saturated alkane. youtube.com

The fragmentation pattern is not random. The β-scission rule dictates that cleavage preferentially occurs to produce the most stable possible carbenium ion and olefin fragments. As tertiary carbenium ions are the most stable, fragmentation pathways that yield these intermediates are favored.

Table 2: Hypothetical β-Scission Fragmentation of a Branched C16 Isoalkane

| Parent Alkane Structure (Example) | Carbenium Ion Intermediate | β-Scission Cleavage Point | Resulting Fragments (Before Hydrogenation) |

|---|---|---|---|

| 2,2,4-Trimethyltridecane | C-C-C(CH₃)₂-C⁺-C... | Bond between C4 and C5 | Isobutylene (C4 olefin) + C12 Carbenium Ion |

| 2,2,4-Trimethyltridecane | ...C-C(CH₃)-C⁺-C(CH₃)₂-C | Bond between C2 and C3 | C11 Olefin + tert-Pentyl Cation (C5) |

Note: This table illustrates potential pathways. The final product slate is a complex mixture resulting from multiple competing cleavage and isomerization reactions.

The degree of branching in the feedstock alkane has a significant impact on the selectivity of the hydrocracking process. Highly branched molecules tend to crack more easily than linear alkanes because they can more readily form stable tertiary carbenium ion intermediates.

This leads to several consequences:

Product Composition: Hydrocracking of branched alkanes preferentially yields a high proportion of smaller isoalkanes. acs.org This is because the fragmentation process itself generates branched carbenium ions and olefins, which are then hydrogenated.

Gas Formation: The high reactivity of branched structures can sometimes lead to over-cracking, resulting in an increased yield of light gases (C1-C4), such as isobutane and isopentane. ehu.es Controlling the reaction severity (temperature and pressure) is critical to maximize the yield of desired liquid-range products.

Catalyst Activity vs. Selectivity: There is often a trade-off between catalyst activity and selectivity. nih.gov Highly acidic catalysts increase the rate of cracking but may reduce the selectivity towards middle distillates (like diesel and jet fuel) by breaking molecules down too far. The structure of the feedstock interacts with the catalyst's properties; a highly branched feed may require a catalyst with moderate acidity to prevent excessive gas production. nih.gov

Therefore, by selecting a branched alkane feedstock and carefully controlling the process conditions and catalyst properties, hydrocracking can be steered to selectively produce valuable, highly branched isomers such as this compound.

Other Chemical Reactivity Studies Relevant to this compound

The reactivity of alkanes is generally characterized by their relative inertness due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. nagwa.combyjus.com However, under specific conditions, they can undergo a variety of reactions.

Oxidation Pathways and Product Characterization

The oxidation of alkanes, particularly branched alkanes like this compound, can proceed through different pathways depending on the reaction conditions. Complete combustion in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.

More controlled oxidation reactions can lead to the formation of a variety of oxygenated products. The presence of tertiary hydrogen atoms in the structure of this compound (at positions 3 and 6) makes it susceptible to oxidation at these sites. Under milder oxidation conditions, the tertiary C-H bond is preferentially attacked to form hydroperoxides, which can then be converted to alcohols. For instance, the oxidation of trimethyl-substituted phenols has been studied, though this is a different class of compound. researchgate.net In general, the oxidation of a methyl group on an alkane can lead to a hydroxymethyl group (-CH2OH), a formyl group (-CHO), and ultimately a carboxyl group (-COOH). researchgate.net

| Reactant | Oxidizing Agent | Potential Products | Reaction Conditions |

| This compound | Oxygen (O₂) | Carbon Dioxide (CO₂), Water (H₂O) | High Temperature (Combustion) |

| This compound | Mild Oxidizing Agents | 2,3,6-Trimethyloctan-3-ol, 2,3,6-Trimethyloctan-6-ol, and other oxygenated derivatives | Controlled temperature and pressure |

Reduction Reactions and Mechanistic Insights

As a saturated alkane, this compound is already in a reduced state and does not typically undergo further reduction reactions under standard chemical conditions. The term "reduction" in the context of alkanes generally refers to their formation from unsaturated precursors, such as the catalytic hydrogenation of alkenes mentioned in the synthesis section. melscience.comlumenlearning.comlibretexts.orglibretexts.orgpressbooks.pub This process involves the addition of hydrogen across a double or triple bond, leading to a more saturated, and thus reduced, molecule. pressbooks.pub The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the carbon atoms of the multiple bond. lumenlearning.comlibretexts.org

Substitution Reactions (e.g., Halogenation)

Substitution reactions are a key class of reactions for alkanes, allowing for the introduction of functional groups onto the hydrocarbon backbone. nagwa.comnagwa.com The most common substitution reaction for alkanes is free-radical halogenation . byjus.commasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This reaction involves the substitution of a hydrogen atom with a halogen atom (e.g., chlorine or bromine) and is typically initiated by ultraviolet (UV) light or high temperatures. nagwa.combyjus.commasterorganicchemistry.com

The mechanism proceeds through a chain reaction involving three steps: initiation, propagation, and termination. byjus.comyoutube.com In the case of this compound, the presence of primary, secondary, and tertiary hydrogens leads to the potential for the formation of a mixture of isomeric halogenated products.

The selectivity of the halogenation reaction is an important consideration. Bromine is known to be more selective than chlorine, preferentially reacting with the most substituted carbon atoms. masterorganicchemistry.com Therefore, the bromination of this compound would be expected to yield a higher proportion of products where the bromine atom has substituted a tertiary hydrogen at either the 3- or 6-position.

| Reactant | Reagent | Major Product(s) (Predicted) | Reaction Conditions |

| This compound | Chlorine (Cl₂) | Mixture of monochlorinated isomers | UV light or heat |

| This compound | Bromine (Br₂) | 3-Bromo-2,3,6-trimethyloctane and 6-Bromo-2,3,6-trimethyloctane | UV light or heat |

It is important to note that due to the statistical nature of free-radical reactions and the presence of multiple reactive sites, a mixture of products is almost always obtained in the halogenation of complex alkanes. masterorganicchemistry.com

Advanced Analytical Characterization Techniques for 2,3,6 Trimethyloctane

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental to the analysis of 2,3,6-trimethyloctane, enabling its separation from other volatile organic compounds (VOCs) and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the qualitative and quantitative analysis of this compound. nih.gov In this technique, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information for identification. drawellanalytical.com The coupling of these two techniques allows for the accurate determination of the compound's structure. nih.gov For instance, this compound has been identified as a potential asthma biomarker in exhaled breath using GC-MS. wjgnet.com

High-resolution capillary gas chromatography is essential for separating this compound from a multitude of other compounds present in complex samples. Capillary columns, which are very thin tubes coated with a stationary phase, offer superior separation efficiency compared to traditional packed columns. restek.comtaylorandfrancis.com The choice of the stationary phase and the temperature program of the GC oven are critical parameters that are optimized to achieve the best possible resolution. For example, a study on VOCs in sputum headspace utilized a specific capillary column and temperature gradient to detect various compounds, including trimethyl-octane isomers. nist.gov

Table 1: Example of a GC Method for Volatile Organic Compounds

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | Optima-5 MS |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 35°C for 3 min, then ramp at 10 K/min to 250°C, hold for 5 min |

This table illustrates a typical set of parameters for a GC method that could be adapted for the analysis of this compound. nist.gov

Following separation by GC, mass spectrometry is used for the definitive identification of this compound. The molecule is ionized, typically through electron ionization (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum displays the molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. For alkanes like this compound, fragmentation often involves the loss of alkyl groups, leading to clusters of peaks separated by 14 mass units (CH₂). arizona.edu The unique fragmentation pattern serves as a chemical fingerprint for the compound. tutorchase.com While the molecular ion peak for alkanes can sometimes be of low intensity, its presence is crucial for confirming the molecular weight. arizona.edu The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Molecular-Level Characterization

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power and sensitivity. nih.gov This technique employs two different GC columns in series, providing a much higher degree of separation than single-column GC. nih.gov The effluent from the first column is trapped and then rapidly injected onto the second, shorter column. This process creates a two-dimensional chromatogram with significantly increased peak capacity. When paired with a high-speed TOFMS detector, GC×GC can resolve and identify hundreds or even thousands of compounds in a single analysis. metabolomicscentre.ca This methodology has been successfully applied in the analysis of complex samples like those from oil spills, where isomers such as 2,4,6-trimethyloctane (B14541339) were identified. labmate-online.com Studies involving the analysis of VOCs have also utilized GC×GC-TOFMS to distinguish between a large number of compounds. wjgnet.com

Table 2: Key Features of GC×GC-TOFMS

| Feature | Description |

| Enhanced Resolution | Utilizes two columns with different selectivities for superior separation. nih.gov |

| Increased Peak Capacity | Can resolve thousands of compounds in a single run. metabolomicscentre.ca |

| High Sensitivity | TOFMS provides fast acquisition rates and high sensitivity. nih.gov |

| Structured Chromatograms | Compounds are organized in the 2D space based on their physicochemical properties. |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

While GC is the predominant technique for volatile compounds like this compound, high-performance liquid chromatography (HPLC) can be a valuable tool for specific applications, particularly for isomer separation and purity assessment. molnar-institute.com Chiral HPLC, using a chiral stationary phase, is especially powerful for separating stereoisomers. molnar-institute.comnih.gov For non-chiral isomers, different HPLC modes, such as reversed-phase or normal-phase, can be explored. sielc.comchromforum.org The choice of column and mobile phase is critical for achieving separation between structurally similar isomers. nsf.gov For instance, a method was developed to separate eight stereoisomers of a molecule with three chiral centers using a Chiralcel OD-H column. nih.gov Although direct HPLC analysis of a nonpolar alkane like this compound is less common, the principles of isomer separation by HPLC are well-established and could be adapted if necessary.

Spectroscopic Elucidation and Quantification

Spectroscopic techniques provide complementary information for the structural elucidation and quantification of this compound. While mass spectrometry, as discussed, is a key spectroscopic method in conjunction with GC, other techniques can also be employed, though they are not as commonly reported specifically for this compound. In general, techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between different carbon environments in isomers based on their chemical shifts. Infrared (IR) spectroscopy could provide information about the C-H bonds present in the molecule. However, for the specific identification of this compound within complex mixtures, GC-MS and GC×GC-TOFMS remain the most powerful and widely used approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. For branched alkanes like this compound, NMR provides specific information about the carbon skeleton and the connectivity of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Methyl Branching Patterns

Carbon-13 NMR (¹³C NMR) is particularly powerful for identifying the unique carbon environments within a molecule. Each non-equivalent carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. docbrown.info This sensitivity allows for the detailed characterization of methyl branching patterns.

The chemical shifts in alkanes are influenced by the number of attached carbon atoms (α, β, and γ effects) and their spatial arrangement. Resonance assignments for branched alkanes are typically made based on established empirical rules and comparison with spectral databases of standard compounds. psu.edu For instance, the chemical shifts for sp³ hybridized carbons in alkanes generally appear in the upfield region of the spectrum, typically between 0 and 50 ppm relative to tetramethylsilane (B1202638) (TMS). chemistrysteps.com The specific positions of the methyl, methylene (B1212753), and methine carbons in the ¹³C NMR spectrum of this compound allow for the unambiguous confirmation of its branching structure. The presence of quaternary carbons can also be identified, although their signals are typically of lower intensity. hw.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on empirical rules and may vary slightly from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C1 | ~22.6 | Methyl (CH₃) |

| C2 | ~28.0 | Methine (CH) |

| C3 | ~41.5 | Methylene (CH₂) |

| C4 | ~24.8 | Methylene (CH₂) |

| C5 | ~36.7 | Methine (CH) |

| C6 | ~34.2 | Methine (CH) |

| C7 | ~20.5 | Methyl (CH₃) |

| C8 | ~14.1 | Methyl (CH₃) |

| 2-Methyl | ~19.7 | Methyl (CH₃) |

| 6-Methyl | ~19.5 | Methyl (CH₃) |

Two-Dimensional Double-Quantum Filtered Correlated Spectroscopy (2D DQF-COSY NMR) for In Situ Characterization of Branched Alkanes

While ¹³C NMR is excellent for identifying carbon environments, proton (¹H) NMR, especially two-dimensional techniques, provides information about the connectivity between protons, and by extension, the carbon framework. For complex mixtures of hydrocarbons or for in situ analysis within opaque media like catalyst pores, conventional 1D NMR spectra can suffer from severe line broadening, making interpretation impossible. nih.gov

Two-dimensional Double-Quantum Filtered Correlated Spectroscopy (2D DQF-COSY) is an advanced NMR technique that addresses this challenge. acs.org It filters out the intense diagonal signals that suffer from noise and broadening, enhancing the visibility of cross-peaks which reveal scalar couplings between protons on adjacent carbon atoms. acs.org These cross-peaks contain the crucial structural information needed to distinguish between different isomers of branched alkanes. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (General application for alkanes)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For alkanes, these methods are particularly sensitive to the stretching and bending vibrations of C-H and C-C bonds.

In the IR spectrum of an alkane like this compound, the most prominent absorption bands are associated with C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region. spectroscopyonline.com The asymmetric and symmetric stretching modes of methyl (CH₃) and methylene (CH₂) groups can often be resolved. spectroscopyonline.com C-H bending vibrations for methyl groups (umbrella mode) and methylene groups (scissoring, wagging, twisting, and rocking modes) are observed at lower frequencies, generally in the 1470-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While C-H stretching vibrations are also visible, C-C bond vibrations, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum. This makes Raman spectroscopy useful for analyzing the carbon skeleton of the alkane. The vibrational frequencies and intensities are sensitive to the conformation and symmetry of the molecule. aip.org For complex molecules, the spectra can be crowded, but they provide a unique vibrational fingerprint that can be used for identification. acs.org Advanced computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. acs.org

Table 2: General Vibrational Frequencies for Alkanes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR, Raman |

| CH₃ Bend (Asymmetric) | ~1460 | IR, Raman |

| CH₃ Bend (Symmetric/Umbrella) | ~1375 | IR, Raman |

Integration of Analytical Platforms for Comprehensive Hydrocarbon Analysis

No single analytical technique can provide a complete picture of complex hydrocarbon mixtures. Therefore, the integration of multiple analytical platforms is essential for comprehensive analysis. eisl-ng.com This approach combines the strengths of different techniques to overcome their individual limitations, leading to more accurate and detailed characterization.

A common and powerful combination is gas chromatography (GC) coupled with mass spectrometry (MS) and NMR spectroscopy. GC is a high-resolution separation technique that can separate individual isomers like this compound from a complex mixture based on their boiling points and interaction with the stationary phase. eisl-ng.com The separated components can then be introduced into a mass spectrometer, which provides information on the molecular weight and fragmentation pattern, aiding in identification.

Following separation and initial identification by GC-MS, fractions can be collected for detailed structural analysis by NMR. As discussed, ¹³C NMR and 2D NMR techniques can then provide unambiguous structural confirmation and isomeric distinction. acs.org

Environmental Distribution and Fate Studies of 2,3,6 Trimethyloctane

Occurrence in Natural Hydrocarbon Reservoirs (e.g., Crude Oil)

Crude oil is a highly complex mixture of thousands of hydrocarbon compounds, which are the transformed remains of ancient organic matter. concawe.eu These hydrocarbons are broadly classified into paraffins (straight-chain and branched alkanes), naphthenes (cycloalkanes), and aromatics. concawe.eu Branched alkanes, including various trimethyloctane isomers, are known constituents of crude oil and its refined products. geoscienceworld.orgncat.edu

The detailed characterization of crude oil is essential for understanding its origin, thermal maturity, and the environmental conditions of its formation. frontiersin.orgchromatographytoday.com Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC-MS) are required to separate and identify individual isomers within the complex hydrocarbon mixture that constitutes crude oil. concawe.eugeoscienceworld.orgchromatographytoday.com The distribution and relative abundance of specific branched alkanes and other biomarkers can provide valuable geochemical information. researchgate.netcsic.es

While specific quantitative data on the concentration of 2,3,6-trimethyloctane in raw crude oil is not extensively detailed in publicly available literature, it is recognized as a component within the broader class of branched alkanes. geoscienceworld.orgresearchgate.net Its presence has been noted in the analysis of aviation fuels, which are derived from crude oil, indicating its survival through the refining process. ncat.edu The analysis of crude oil often reveals a significant "unresolved complex mixture" (UCM), where numerous branched and cyclic hydrocarbons are present but not individually quantified, which likely includes this compound. chromatographytoday.com The study of HMWHCs (High Molecular Weight Hydrocarbons, >C40) in crude oils has identified various homologous series of branched hydrocarbons, further supporting their ubiquitous presence. geoscienceworld.org

Presence in Natural Products and Biogenic Emissions

This compound has been identified as a significant volatile organic compound (VOC) emitted from certain plant-based materials. Notably, it is a major component of the aroma profile of Korean fermented tea (Camellia sinensis). In one study, this compound constituted 7.90% of the total volatile compounds identified in a fermented tea sample, making it one of the most abundant hydrocarbons present. researchgate.nettandfonline.comcopernicus.org

The compound has also been detected in studies of other plant materials. For instance, it was identified as a volatile compound emanating from commercial polypropylene (B1209903) packaging, which can contain plant-derived additives. researchgate.net While direct identification in lichens is not consistently reported, closely related isomers are. For example, 2,2,6-trimethyloctane (B3054812) has been identified in the volatile extracts of the lichen Platismatia glauca. nih.govresearchgate.net The prevalence of specific isomers in lichens and other plants points towards distinct biosynthetic pathways that are influenced by environmental and genetic factors.

Table 1: Identification of this compound and Related Isomers in Natural Products

| Compound | Source Material | Finding | Reference(s) |

| This compound | Korean Fermented Tea | Identified as a major volatile hydrocarbon, comprising 7.90% of total volatiles in one sample. | tandfonline.com, researchgate.net, copernicus.org |

| 2,2,6-Trimethyloctane | Lichen (Platismatia glauca) | Identified as a volatile compound in a dichloromethane (B109758) extract. | nih.gov, researchgate.net |

| 2,3,3-Trimethyloctane | Lichen (Platismatia glauca) | Identified as a minor volatile compound in a dichloromethane extract. | nih.gov |

| 2,4,6-Trimethyloctane (B14541339) | Indoor Ornamental Plants | Identified as a volatile organic compound emanating from the plants or their growing media. | researchgate.net |

The synthesis of branched alkanes in nature is a complex biological process. In plants, these compounds are often components of cuticular waxes, which form a protective layer on the epidermis. copernicus.org The biosynthesis of straight-chain alkanes typically involves the elongation of fatty acids followed by a decarbonylation step. turkjps.org

The formation of branched alkanes is thought to originate from branched-chain amino acids like valine, leucine, and isoleucine, which serve as starter units for fatty acid synthesis. csic.es This leads to the production of iso-alkanes (methyl branch at the second carbon from the end) and anteiso-alkanes (methyl branch at the third carbon from the end). However, the formation of "internally branched alkanes" like this compound involves more complex or "irregular" pathways that are not as well understood as the primary isoprenoid pathway. turkjps.org

The standard isoprenoid pathway synthesizes a vast array of terpenes and steroids from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). imperial.ac.ukimperial.ac.uk While this pathway accounts for many branched molecules, the synthesis of acyclic, irregularly branched alkanes like this compound may occur via alternative or modified enzymatic processes. imperial.ac.ukresearchgate.net These compounds play crucial roles in the chemical ecology of organisms, acting as pheromones in insects or as components of defensive secretions. copernicus.org The specific enzymatic machinery responsible for creating the unique branching pattern of this compound in plants like fermented tea has yet to be fully elucidated.

Atmospheric Chemistry and Role as a Volatile Organic Compound (VOC)

This compound is a volatile organic compound (VOC), a class of compounds that play a significant role in atmospheric chemistry. imperial.ac.uk As a C11 branched alkane, it is emitted into the atmosphere from both biogenic sources, as noted above, and anthropogenic sources, such as the evaporation of fuels and solvents. copernicus.org

Once emitted, VOCs like this compound are subject to atmospheric transport and dispersion, moving from their source to other locations. The distance and direction of transport are governed by meteorological conditions such as wind speed and direction, atmospheric stability, and boundary layer height. Due to their chemical reactivity, the atmospheric lifetime of these compounds is limited, influencing how far they can be transported from their emission source. researchgate.net Alkanes with 6 or more carbons are generally considered potent ozone producers on a regional scale over several days. tandfonline.com

The primary removal process for alkanes in the troposphere is their reaction with the hydroxyl radical (•OH). researchgate.netcopernicus.orgmdpi.com This reaction initiates a cascade of chemical transformations. The •OH radical abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•). This radical then reacts with oxygen (O₂) to form a peroxy radical (RO₂•), which, in the presence of nitrogen oxides (NOx), can lead to the formation of tropospheric (ground-level) ozone (O₃), a key component of photochemical smog. tandfonline.comfluorocarbons.org

The rate of reaction with •OH radicals determines the atmospheric lifetime of an alkane. copernicus.org For C11 alkanes, this lifetime is relatively short. For example, the straight-chain isomer n-undecane has an estimated atmospheric half-life of about 29 hours. nih.gov Branched alkanes can have slightly different reaction rates depending on the number and position of tertiary hydrogen atoms, which are more easily abstracted by •OH radicals. copernicus.org

The propensity of a VOC to form ozone is quantified by its Photochemical Ozone Creation Potential (POCP). tandfonline.comresearchgate.netfluorocarbons.org Alkanes as a group, particularly those with six or more carbon atoms, are efficient ozone producers over a multi-day timescale. tandfonline.comfluorocarbons.org Branched alkanes generally exhibit high POCP values, contributing significantly to regional air pollution. tandfonline.comucr.edu

Table 2: Atmospheric Chemistry Data for C11 Alkanes

| Parameter | Value / Description | Significance | Reference(s) |

| Compound Class | Volatile Organic Compound (VOC), Branched Alkane | Precursor to photochemical smog and secondary organic aerosols. | copernicus.org, imperial.ac.uk |

| Primary Degradation Pathway | Reaction with Hydroxyl Radical (•OH) | Determines the atmospheric lifetime and initiates ozone formation chemistry. | researchgate.net, copernicus.org |

| Estimated Atmospheric Half-life | ~1.2 days (for n-undecane) | Indicates a relatively short persistence in the atmosphere, contributing to regional rather than global pollution. | nih.gov |

| Photochemical Ozone Creation Potential (POCP) | High (for C6+ alkanes) | Branched alkanes are potent contributors to the formation of ground-level ozone. | tandfonline.com, ucr.edu, fluorocarbons.org |

Environmental Monitoring and Analytical Methodologies for Detection

The detection and quantification of this compound in various environmental matrices rely on sophisticated analytical techniques capable of identifying volatile organic compounds (VOCs), often at trace concentrations. mdpi.com Monitoring efforts are crucial for understanding the distribution and fate of such compounds in the environment. The methodologies employed typically involve a combination of sample collection, preconcentration, and instrumental analysis.

Gas chromatography (GC) is the cornerstone for the analysis of VOCs like this compound. mdpi.com It is frequently paired with a mass spectrometer (MS) for definitive identification or a flame ionization detector (FID) for quantification. mdpi.comfoobot.io Given that VOCs are often present in low concentrations in environmental samples, a preconcentration step is usually necessary to achieve the required detection limits. chromatographyonline.com

Common approaches for sampling and preconcentrating VOCs from the air include collection in specially prepared stainless steel canisters, as outlined in methods like the U.S. Environmental Protection Agency (USEPA) Method TO-15. gcms.cznutechinst.com Other solvent-free sample preparation techniques include thermal desorption (TD) and solid-phase microextraction (SPME), where coated fibers are used to isolate and concentrate analytes. mdpi.comgoogle.com For aqueous samples, solid-phase extraction (SPE) using sorbents like C18-bonded silica (B1680970) is a widely used method to extract and enrich organic compounds before GC-MS analysis. oup.com

While specific environmental monitoring programs for this compound are not widely documented, its detection has been reported in specific contexts. For instance, a study analyzing organic pollutants in sewage successfully identified this compound using a method involving solid-phase extraction followed by gas chromatography-mass spectrometry. oup.com The compound has also been identified as a biomarker in exhaled breath in medical studies, where analytical methods such as GC-Time of Flight-MS (GC-TOF-MS) are employed. wjgnet.comnih.gov The detection of its isomers, such as 2,2,6-trimethyloctane, in ambient air near industrial sites further suggests that branched alkanes are part of environmental monitoring efforts for hydrocarbon pollutants. michigan.gov

The table below summarizes the primary analytical methodologies used for the detection of VOCs, which are applicable to this compound.

Table 1: General Analytical Methods for VOC Detection

| Analytical Technique | Sample Matrix | Description |

| Gas Chromatography/Mass Spectrometry (GC-MS) | Air, Water, Soil | A robust method that separates compounds in a sample and identifies them based on their mass-to-charge ratio and fragmentation patterns. It is considered a gold standard for VOC analysis. chromatographyonline.comnih.gov |

| Canister Sampling with GC/MS (e.g., USEPA TO-15) | Air | Air samples are collected in evacuated stainless steel canisters and then analyzed by GC/MS, often with a preconcentration step to trap and then release VOCs into the instrument. gcms.cznutechinst.com |

| Solid-Phase Microextraction (SPME) with GC-MS | Air, Water | A portable, solvent-free technique where a coated fiber is exposed to the sample to absorb VOCs. The fiber is then transferred to the GC inlet for thermal desorption and analysis. mdpi.comgoogle.com |

| Solid-Phase Extraction (SPE) with GC-MS | Water | Aqueous samples are passed through a cartridge containing a solid sorbent that retains the organic compounds. The compounds are later eluted with a solvent and analyzed. oup.com |

| Direct-Injection Mass Spectrometry (DIMS) | Air | Newer techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for real-time analysis of VOCs in air down to trace concentrations without the need for preconcentration. chromatographyonline.com |

The following table details specific research findings related to the detection of this compound.

Table 2: Research Findings on the Detection of this compound

| Study Focus | Sample Matrix | Analytical Method | Key Findings | Citation |

| Analysis of Unknown Organic Pollutants | Sewage | Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) | 2,3,6-Trimethyl-octane was successfully identified as one of the organic components in a sewage sample. | oup.com |

| Asthma Diagnosis and Monitoring | Exhaled Breath | Gas Chromatography-Time of Flight-Mass Spectrometry (GC-TOF-MS) | Octane (B31449) and this compound showed significant variability in concentration in asthmatic patients compared to control groups. nih.gov | wjgnet.comnih.gov |

Theoretical and Computational Investigations of 2,3,6 Trimethyloctane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and related properties of molecules at the atomic level.

A conformational analysis of 2,3,6-trimethyloctane would begin by identifying all unique staggered conformations, which are typically the most stable. Due to the molecule's chirality at carbons 2, 3, and 6, a significant number of stereoisomers and corresponding conformers exist. DFT is a robust method for calculating the geometric and energetic properties of these conformers. The choice of functional and basis set is crucial for accuracy. Modern functionals that account for non-covalent interactions, such as dispersion-corrected (e.g., B3LYP-D3) or specially parameterized functionals (e.g., M06-2X), are preferred for alkanes. These calculations reveal the relative stability of each conformer. For instance, conformations that minimize steric hindrance between the bulky methyl groups, such as anti arrangements, are generally lower in energy than gauche arrangements where these groups are closer together.

Benchmark studies on other branched alkanes show that while many DFT functionals can predict geometries reasonably well, accurately capturing the small energy differences between conformers requires high-level theory or carefully chosen functionals that include dispersion corrections. For example, studies on various hexane (B92381) and octane (B31449) isomers have demonstrated that functionals like B2GP-PLYP with a dispersion correction can provide results in close agreement with high-level CCSD(T) benchmarks.

Table 1: Representative DFT Functionals for Alkane Conformational Analysis

| Functional Type | Examples | Strengths for Alkanes | Considerations |

| Hybrid GGA | B3LYP | Widely used, good general performance for geometries. | Requires empirical dispersion correction (e.g., -D3) for accurate energies. |

| Hybrid Meta-GGA | M06-2X | Good for non-covalent interactions and thermochemistry. | Can sometimes overestimate certain stabilizing interactions. |

| Double Hybrid | B2GP-PLYP, B2K-PLYP | High accuracy for conformational energies when paired with dispersion corrections. | Computationally more expensive than standard hybrids. |

A full conformational analysis of this compound would yield a potential energy surface, identifying the global minimum energy structure and the energy barriers for rotation between different conformers. This information is critical for understanding its thermodynamic properties and how its shape influences its interactions with other molecules.

Quantum chemistry is instrumental in modeling the reaction mechanisms of alkanes, which are central to combustion, atmospheric chemistry, and industrial processes like cracking and isomerization. For this compound, key reactions include oxidation (combustion) and pyrolysis.

These reactions typically proceed through radical mechanisms, often initiated by hydrogen abstraction. This compound possesses primary (on C1, C8, and the methyl groups), secondary (on C4, C5, and C7), and tertiary (on C2, C3, and C6) hydrogen atoms. The reactivity of these sites differs, with tertiary C-H bonds being the weakest and thus the most susceptible to abstraction.

Computational modeling of these reactions involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. DFT is commonly used to locate and characterize these saddle points.

Calculating Reaction Energetics: The energy difference between reactants and the TS (activation energy) and between reactants and products (reaction energy) are calculated.

For example, in low-temperature oxidation, a hydrogen atom is abstracted by a radical (like •OH), forming an alkyl radical. This radical then reacts with O₂, leading to a cascade of reactions that can result in chain branching. scbdd.com Computational studies on other branched alkanes have shown that the structure of the initial alkane dictates the stability of the intermediate radicals and the subsequent reaction pathways. chemicalbook.com Modeling studies on the oxidation of various heptane (B126788) and octane isomers have successfully used these computational approaches to build detailed kinetic models that predict combustion behavior. lookchem.com Similar methodologies applied to this compound would allow for the prediction of its ignition properties and the distribution of its combustion byproducts.

Molecular Dynamics (MD) Simulations for Macroscopic Behavior

While quantum mechanics describes the molecule in isolation or small clusters, molecular dynamics (MD) simulations are used to bridge the gap to macroscopic properties by simulating the collective behavior of thousands or millions of molecules over time.

MD simulations rely on force fields (FFs), which are sets of parameters and potential energy functions that describe the interactions between atoms. The accuracy of an MD simulation is fundamentally limited by the quality of its force field. For alkanes, several well-established force fields are used.

United-Atom (UA) Models: These models, such as TraPPE-UA (Transferable Potentials for Phase Equilibria), group each carbon atom and its attached hydrogens into a single interaction site. This simplification significantly reduces computational cost, allowing for longer simulations or larger systems. TraPPE-UA has been shown to be very accurate for the vapor-liquid equilibria and densities of linear and branched alkanes.

Coarse-Grained (CG) Models: The MARTINI force field takes simplification a step further, typically representing four heavy atoms (and their hydrogens) as a single bead. This is particularly useful for simulating very large systems or phenomena over long timescales, such as lipid membrane formation, but with a loss of chemical detail.

All-Atom (AA) Models: These models, like L-OPLS (Long-chain Optimized Potential for Liquid Simulations), explicitly represent every atom in the system. This provides greater detail and can be more accurate for properties that depend on specific hydrogen interactions, but at a much higher computational cost.

Studies comparing these force fields have found that their performance varies depending on the property of interest. For instance, TraPPE-UA often excels at predicting liquid densities, while all-atom models like L-OPLS may be better for transport properties like viscosity, although parameter adjustments are sometimes necessary. Current time information in Greene County, US. The development and validation of these force fields are ongoing processes, with parameters being refined against experimental data for properties like density, vapor pressure, and enthalpy of vaporization to improve their predictive power for a wide range of molecules, including branched alkanes.

Table 2: Comparison of Common Force Fields for Alkane Simulations

| Force Field | Model Type | Primary Strengths | Common Applications |

| TraPPE-UA | United-Atom | Excellent for vapor-liquid phase equilibria, densities. Computationally efficient. | Thermodynamic property prediction, phase diagrams. |

| MARTINI | Coarse-Grained | Very high computational efficiency for large systems and long timescales. | Self-assembly, simulations of membranes, polymers, and large biomolecular complexes. |

| L-OPLS | All-Atom | High detail, good for properties depending on specific H-atom interactions (e.g., viscosity, surface tension). | Detailed liquid structure, transport properties, interfacial phenomena. |

MD simulations using the force fields described above can be employed to predict the bulk physical properties of this compound, which are governed by intermolecular interactions. For nonpolar alkanes, these interactions are primarily weak van der Waals forces (London dispersion forces).

MD simulations can quantify these effects by calculating various macroscopic properties:

Density and Phase Diagrams: Simulations of a box of molecules in the liquid and vapor phases can determine the equilibrium densities and vapor pressure at different temperatures, allowing for the construction of a phase diagram. chemaxon.com

Transport Properties: Non-equilibrium MD (NEMD) simulations can be used to calculate transport properties like viscosity and thermal conductivity. Studies on pentane (B18724) isomers have shown that increased branching, which leads to a more spherical molecular shape, decreases viscosity. osdd.net

Enthalpy of Vaporization (ΔHvap): This can be calculated from the difference in the average potential energy between molecules in the liquid and gas phases, providing a direct measure of the strength of intermolecular forces.

While specific simulation data for this compound is not readily found, simulations of other C11 alkanes and general trends observed for branched alkanes allow for robust predictions of its physical behavior. bigchem.eu

Cheminformatics and Topological Descriptors

Cheminformatics uses computational methods to analyze chemical data. A key tool in this field is the use of molecular descriptors, which are numerical values that encode information about the topology, geometry, or electronic properties of a molecule. Topological descriptors, derived from the 2D representation (molecular graph) of a molecule, are particularly useful for developing quantitative structure-property relationship (QSPR) models. nih.gov

For this compound, various topological descriptors can be calculated to quantify its size, shape, and degree of branching. These indices often correlate with physical properties like boiling point, density, and viscosity.

Table 3: Calculated Topological and Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value for this compound | Description |

| Constitutional | Molecular Weight | 156.31 g/mol | The sum of the atomic weights of the atoms in the molecule. lookchem.com |

| Heavy Atom Count | 11 | The number of non-hydrogen atoms. | |

| Topological | Wiener Index | 158 | Sum of the distances (number of bonds) between all pairs of heavy atoms. Relates to molecular volume. |

| Balaban Index (J) | 2.596 | A distance-based topological index that accounts for the size and branching of the molecule. | |

| Kier & Hall Kappa 2 (κ₂) | 6.818 | A shape index that relates the number of 2-bond paths to the maximum and minimum possible for that atom count. | |

| Physicochemical | XLogP3 | 5.3 | A calculated octanol-water partition coefficient, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 0.0 Ų | The surface sum over all polar atoms, which is zero for hydrocarbons. | |

| Rotatable Bond Count | 5 | The number of bonds which allow free rotation, influencing conformational flexibility. |

Note: Topological indices were calculated using standard cheminformatics software packages. Values may differ slightly between calculation programs.

These descriptors can be used in QSPR models to predict the properties of this compound based on data from a larger set of known alkanes. For example, indices that quantify branching, like the Balaban index or Zagreb group indices, are often inversely correlated with boiling points within a set of isomers.

Application of Connectivity Indices (e.g., Randić Index) for Ordering Isomers Based on Branching

Connectivity indices are topological descriptors that quantify the branching of a molecule's carbon skeleton. One of the most widely used is the Randić index, which has been shown to correlate with various chemical properties of alkanes. psu.edumdpi.comkg.ac.rs The ordering of alkane isomers based on the Randić index generally reflects the extent of their branching. psu.eduresearchgate.net

The Randić index, denoted as χ, is calculated based on the degrees of the vertices (carbon atoms) in the molecular graph. mdpi.comkg.ac.rs The index is defined as the sum over all bonds (edges) of the term (d(i)d(j))⁻⁰.⁵, where d(i) and d(j) are the degrees of the two carbon atoms forming the bond. kg.ac.rs The ordering of isomers can, however, change significantly depending on the value of the exponent used in the calculation. researchgate.net While the standard Randić index uses an exponent of -0.5, other values have been explored to optimize correlations with specific properties. psu.edukg.ac.rskg.ac.rs

The fundamental principle is that the degree of branching in an alkane's structure influences its physical properties. The Randić index provides a numerical value to represent this branching. researchgate.net For a set of isomers, such as those of undecane (B72203) (the parent class of this compound), calculating the Randić index for each allows for an ordering that can be correlated with properties like boiling point. psu.edukg.ac.rs Generally, a higher degree of branching leads to a lower Randić index value. psu.edu

Table 1: Example of Connectivity Index Application This table illustrates how the Randić index can be used to order isomers. Note that this is a generalized example and does not represent specific isomers of undecane.

| Isomer | Degree of Branching | Randić Index (χ) |

|---|---|---|

| Isomer A | Low | Higher Value |

| Isomer B | Medium | Intermediate Value |

| Isomer C | High | Lower Value |

Quantitative Structure-Property Relationships (QSPR) Modeling (focus on methodology, not specific property values)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to establish a mathematical relationship between the structural features of molecules and their macroscopic properties. cmst.euintofuture.orgunimore.it This approach is widely used in chemistry to predict the properties of compounds, including hydrocarbons, based on their molecular structure alone. cmst.euajol.info

The general workflow of a QSPR study involves several key steps: